molecular formula C12H10BrNO B12081928 3-Bromo-5-(2-methoxyphenyl)pyridine CAS No. 1276123-25-1

3-Bromo-5-(2-methoxyphenyl)pyridine

Cat. No.: B12081928
CAS No.: 1276123-25-1
M. Wt: 264.12 g/mol
InChI Key: GPDFLPITJDKEHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-5-(2-methoxyphenyl)pyridine: is an organic compound that belongs to the class of halogenated heterocycles It is characterized by a bromine atom attached to the third position of a pyridine ring, which is further substituted with a 2-methoxyphenyl group at the fifth position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-(2-methoxyphenyl)pyridine can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction . This reaction typically employs a palladium catalyst to couple a boronic acid derivative with a halogenated pyridine . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation.

Industrial Production Methods: Industrial production of this compound may involve similar coupling reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification process may involve techniques such as recrystallization or chromatography to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-5-(2-methoxyphenyl)pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction Reactions: The pyridine ring can be reduced to form piperidine derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction Reactions: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) in solvents like ethanol or ether.

Major Products:

    Substitution Reactions: Formation of substituted pyridine derivatives.

    Oxidation Reactions: Formation of aldehydes or carboxylic acids.

    Reduction Reactions: Formation of piperidine derivatives.

Scientific Research Applications

Chemistry: 3-Bromo-5-(2-methoxyphenyl)pyridine is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules through various coupling reactions.

Biology: In biological research, this compound can be used to study the interactions of halogenated heterocycles with biological macromolecules. It may also serve as a ligand in the development of new pharmaceuticals.

Medicine: The compound’s derivatives may exhibit pharmacological activities, making it a potential candidate for drug development. Research into its biological activity could lead to the discovery of new therapeutic agents.

Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and liquid crystals, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 3-Bromo-5-(2-methoxyphenyl)pyridine depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various transformations. In biological systems, its mechanism may involve interactions with specific enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways involved would depend on the specific derivative and its intended use.

Comparison with Similar Compounds

    3-Bromo-5-methoxypyridine: Similar structure but lacks the 2-methoxyphenyl group.

    2-Bromo-5-methoxypyridine: Bromine atom at a different position.

    3-Bromo-2-methoxypyridine: Methoxy group at a different position.

Uniqueness: 3-Bromo-5-(2-methoxyphenyl)pyridine is unique due to the presence of both a bromine atom and a 2-methoxyphenyl group on the pyridine ring

Properties

CAS No.

1276123-25-1

Molecular Formula

C12H10BrNO

Molecular Weight

264.12 g/mol

IUPAC Name

3-bromo-5-(2-methoxyphenyl)pyridine

InChI

InChI=1S/C12H10BrNO/c1-15-12-5-3-2-4-11(12)9-6-10(13)8-14-7-9/h2-8H,1H3

InChI Key

GPDFLPITJDKEHJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2=CC(=CN=C2)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.